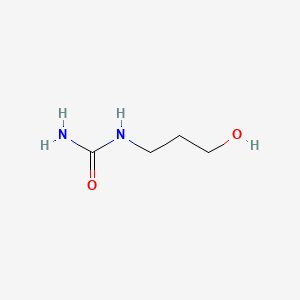
(3-羟基丙基)脲
描述
Synthesis Analysis
The synthesis of (3-Hydroxypropyl)urea and related compounds involves multiple steps, including nucleophilic substitution, electrophilic substitution, and oxidation processes. Deng et al. (2022) synthesized a related compound, 1-cyclopentyl-3-(3-hydroxyphenyl)urea, through a two-step substitution and one-step oxidation process. This methodology could be applicable to the synthesis of (3-Hydroxypropyl)urea, highlighting the versatility of urea derivatives in chemical synthesis (Deng et al., 2022).
Molecular Structure Analysis
The molecular structure of urea derivatives, including (3-Hydroxypropyl)urea, is characterized using various spectroscopic techniques. The study by Deng et al. (2022) utilized 1H NMR, 13C NMR, FT-IR, MS, and single-crystal X-ray diffraction to characterize the synthesized compounds. These techniques provide detailed information on the structural features and physicochemical properties, which are crucial for understanding the behavior and reactivity of (3-Hydroxypropyl)urea.
Chemical Reactions and Properties
Urea and its derivatives undergo various chemical reactions, including hydroxyalkylation with compounds like propylene carbonate. Zarzyka-Niemiec (2008) investigated the hydroxyalkylation of urea and N,N′-bis(2-hydroxypropyl)urea with propylene carbonate, revealing insights into the reaction pathways and product analysis. Such studies are pivotal in understanding the reactivity and functionalization possibilities of (3-Hydroxypropyl)urea (Zarzyka-Niemiec, 2008).
Physical Properties Analysis
The physical properties of (3-Hydroxypropyl)urea derivatives are influenced by their molecular structure. Techniques such as X-ray crystallography provide insights into the crystal structure and physical characteristics. For example, Rao et al. (2010) described the crystal structure of an unsymmetrically substituted urea derivative, illustrating the impact of molecular structure on the physical properties (Rao et al., 2010).
Chemical Properties Analysis
The chemical properties of (3-Hydroxypropyl)urea, including its reactivity and interaction with other compounds, are of significant interest. Studies on urea derivatives have shown that they can act as efficient reagents in various chemical reactions. Annby et al. (2001) demonstrated the use of urea in the synthesis of a novel compound, showcasing its reactivity and potential as a chemical reagent (Annby et al., 2001).
科学研究应用
抗肿瘤药物中的生物活性
(3-羟基丙基)脲衍生物已被检查其抗肿瘤活性。研究表明,与其他异构体衍生物相比,某些含有 (3-羟基丙基)脲的化合物表现出显着降低的抗肿瘤活性。它们的治疗活性主要归因于它们诱导 DNA 交联的能力,这对于抗肿瘤效果至关重要 (Zeller, Frühauf, Chen, Eisenbrand, & Lijinsky, 1989)。
用于缓慢释放氮的脲羟基磷灰石纳米杂化物
已合成脲改性的羟基磷灰石纳米杂化物用作纳米肥料。这种方法为缓慢释放氮提供了一个平台,这有利于农业保持产量并减少脲的使用量 (Kottegoda et al., 2017)。
酶功能化水凝胶生物传感器
已经开发出酶功能化水凝胶生物传感器来检测尿素,这在工业应用和生物医学诊断中至关重要。这些生物传感器对尿素表现出高灵敏度和选择性,这对于可靠的传感应用至关重要 (Erfkamp, Guenther, & Gerlach, 2019)。
受阻脲作为掩蔽异氰酸酯
受阻的三取代脲,例如含有 (3-羟基丙基)脲的脲,在中性条件下表现出与一系列亲核试剂的高效取代反应。受阻的三取代脲的这种独特能力引起了合成化学家对胺衍生物制备的兴趣 (Hutchby et al., 2009)。
尿素对疏水相互作用的作用
研究表明,尿素,包括 (3-羟基丙基)脲等衍生物,可以影响疏水相互作用,这对于理解其在蛋白质中的变性能力很重要。发现尿素的这种作用是直接的,通过其优先与聚合物基团或板块结合,就像能够形成氢键的表面活性剂一样 (Zangi, Zhou, & Berne, 2009)。
安全和危害
属性
IUPAC Name |
3-hydroxypropylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c5-4(8)6-2-1-3-7/h7H,1-3H2,(H3,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPHEDNKXRMPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167850 | |
| Record name | Urea, (3-hydroxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxypropyl)urea | |
CAS RN |
16517-53-6 | |
| Record name | N-(3-Hydroxypropyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16517-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, (3-hydroxypropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016517536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, (3-hydroxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



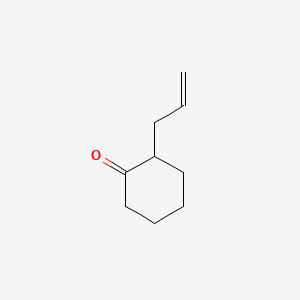
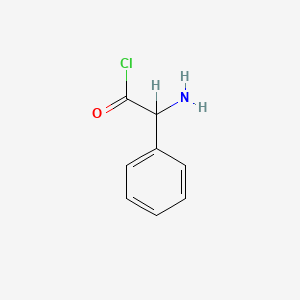

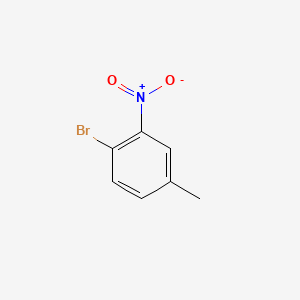
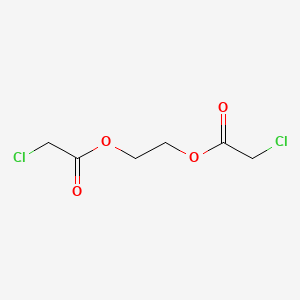
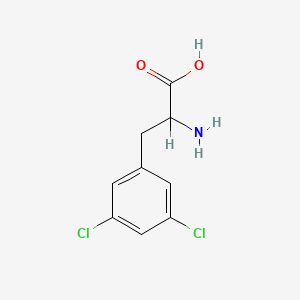

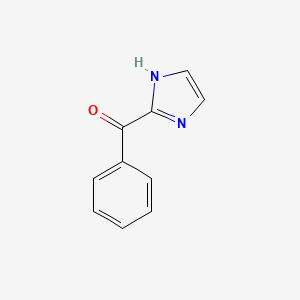


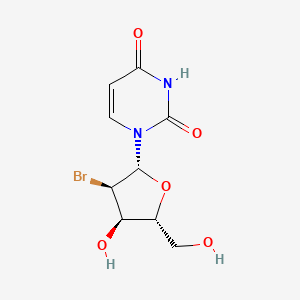
![6-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1266275.png)

